molecular formula C11H15Cl2N3 B1378805 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1461706-03-5

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No. B1378805
CAS RN: 1461706-03-5
M. Wt: 260.16 g/mol
InChI Key: QTNKWVZUDUTUOT-UHFFFAOYSA-N
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Description

“1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride” is a compound that contains a pyrrolidine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride” are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary depending on the substituents attached to the ring . Steric factors can influence biological activity .

Scientific Research Applications

Benzodiazole Derivatives and Optoelectronic Applications

Benzodiazoles, including quinazolines, are known for their extensive applications in medicinal chemistry and material sciences. Quinazoline derivatives, a closely related group to benzodiazoles, have shown promise in creating novel optoelectronic materials. These derivatives are incorporated into π-extended conjugated systems for the development of luminescent small molecules, electroluminescent properties, and organic light-emitting diodes (OLEDs). Specifically, the inclusion of benzodiazole and pyrimidine fragments enhances the materials' applications in photoelectric conversion elements, image sensors, and as efficient phosphorescent materials for OLEDs (Lipunova et al., 2018).

Pyrrolidine Scaffold in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is a versatile scaffold widely utilized in medicinal chemistry to derive compounds for treating human diseases. The interest in pyrrolidine derivatives stems from their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring have shown selectivity towards various biological targets, influencing drug design and development (Li Petri et al., 2021).

Benzothiazole in Medicinal Chemistry

Benzothiazole derivatives exhibit a broad spectrum of biological activities, highlighting their importance in medicinal chemistry. These derivatives have been explored for their therapeutic potential across various pharmacological fields, including anticancer, antibacterial, antifungal, and antiviral applications. The structural simplicity and synthetic accessibility of benzothiazole compounds facilitate the development of chemical libraries, paving the way for the discovery of new therapeutic agents (Ahmed et al., 2015).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new pyrrolidine compounds with different biological profiles . The design of new compounds can be guided by the understanding of the structure-activity relationship (SAR) of studied compounds .

properties

IUPAC Name

1-pyrrolidin-3-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9;;/h1-4,8-9,12H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNKWVZUDUTUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=NC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

CAS RN

1461706-03-5
Record name 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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